molecular formula C19H14FNO4 B2926593 10-(4-fluorophenyl)-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one CAS No. 861208-10-8

10-(4-fluorophenyl)-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one

Cat. No.: B2926593
CAS No.: 861208-10-8
M. Wt: 339.322
InChI Key: FOCNALWTYGTNKD-UHFFFAOYSA-N
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Description

10-(4-fluorophenyl)-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one is a useful research compound. Its molecular formula is C19H14FNO4 and its molecular weight is 339.322. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

A variety of synthesis techniques have been developed for compounds similar to 10-(4-fluorophenyl)-2,3,7,10-tetrahydro1,41,4dioxino2,3g2,3-gfuro3,4b3,4-bquinolin-9(6H)-one, showcasing their potential in scientific research. One method involves the ultrasonic-assisted Cu-catalyzed multicomponent synthesis of furo3,4b3,4-bpyrazolo4,3f4,3-fquinolinones derivatives through an efficient reaction of tetronic acid, 5-aminoindazole, and various aromatic aldehydes under ultrasonic irradiation (Damavandi, Sandaroos, & Mohammadi, 2013). Another approach is the one-pot and three-component synthesis of furopyridoquinoxaline derivatives under catalyst-free conditions, highlighting the simplicity and efficiency of generating complex heterocyclic structures (Zhang, Wang, Liu, & Wang, 2017).

Fluorescent Sensors

New fluorescent sensors based on the 1H-pyrazolo3,4b3,4-bquinoline skeleton have been developed, acting as sensors for the fluorescence detection of small inorganic cations in various solvents. This application demonstrates the compound's potential in the development of novel sensors with specific sensitivity and selectivity to certain ions (Mac, Uchacz, Wrobel, Danel, & Kulig, 2010).

Antibacterial and Antitubercular Agents

The synthesis and evaluation of quinolone derivatives, including structures related to the specified compound, have been explored for their antibacterial activities. Some derivatives have demonstrated significant activity against resistant bacterial strains, suggesting their potential as novel antibacterial agents (Chen, Fang, Sheu, Hsu, & Tzeng, 2001). Furthermore, novel hexahydro-2H-pyrano3,2c3,2-cquinoline analogs derived from similar structures have shown promising antitubercular activities against Mycobacterium tuberculosis, indicating potential applications in tuberculosis treatment (Kantevari, Yempala, Surineni, Sridhar, Yogeeswari, & Sriram, 2011).

Anti-inflammatory Activity

Fluorine-substituted 1,4,5,6-tetrahydrobenzohhquinazolin-2-amine derivatives have been synthesized and shown to possess enhanced solubility and significant anti-inflammatory activity. This development underscores the compound's utility in designing new anti-inflammatory drugs with improved pharmacokinetic properties (Sun, Gao, Wang, & Hou, 2019).

Properties

IUPAC Name

17-(4-fluorophenyl)-4,7,14-trioxa-11-azatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3(8),9,12(16)-tetraen-15-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FNO4/c20-11-3-1-10(2-4-11)17-12-7-15-16(24-6-5-23-15)8-13(12)21-14-9-25-19(22)18(14)17/h1-4,7-8,17,21H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCNALWTYGTNKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(C4=C(COC4=O)NC3=C2)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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